molecular formula C13H8FNO B6370080 2-(3-Cyano-2-fluorophenyl)phenol CAS No. 1261942-40-8

2-(3-Cyano-2-fluorophenyl)phenol

Cat. No.: B6370080
CAS No.: 1261942-40-8
M. Wt: 213.21 g/mol
InChI Key: BSJJTMOOFZVACI-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)phenol is an aromatic compound characterized by the presence of a cyano group and a fluorine atom on a phenyl ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-2-fluorophenyl)phenol can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as a phenoxide ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-fluorophenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)phenol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-4-fluorophenyl)phenol
  • 2-(3-Cyano-2-chlorophenyl)phenol
  • 2-(3-Cyano-2-bromophenyl)phenol

Uniqueness

2-(3-Cyano-2-fluorophenyl)phenol is unique due to the presence of both a cyano and a fluorine group on the aromatic ring. This combination imparts distinct electronic properties, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

2-fluoro-3-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-13-9(8-15)4-3-6-11(13)10-5-1-2-7-12(10)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJJTMOOFZVACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683476
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-40-8
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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